molecular formula C17H15O7+ B104970 Europinidin CAS No. 19077-87-3

Europinidin

Cat. No.: B104970
CAS No.: 19077-87-3
M. Wt: 331.3 g/mol
InChI Key: XJXMPIWHBIOJSH-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Europinidin can be synthesized from delphinidin through O-methylation. The process involves the methylation of hydroxyl groups on the delphinidin molecule. This reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from plant sources such as Plumbago Europea and Ceratostigma plumbaginoides. The extracted delphinidin is then subjected to O-methylation under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Europinidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Europinidin has a wide range of scientific research applications:

Comparison with Similar Compounds

Europinidin is unique due to its specific O-methylation pattern, which distinguishes it from other anthocyanidins. Similar compounds include:

This compound stands out due to its enhanced stability and specific therapeutic potential, particularly in the treatment of neurodegenerative diseases and oxidative stress-related conditions .

Biological Activity

Europinidin, a water-soluble anthocyanidin derived from delphinidin, has garnered attention for its potential neuroprotective and therapeutic properties. This article explores the biological activity of this compound, particularly in the context of neurodegenerative diseases, highlighting its antioxidant, anti-inflammatory effects, and its impact on various biochemical parameters.

Overview of this compound

  • Chemical Structure : this compound is characterized by its anthocyanin structure, contributing to its solubility and biological activity.
  • Sources : Commonly found in various fruits and vegetables, this compound is recognized for its health benefits attributed to its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with neurodegenerative diseases. Studies indicate that this compound enhances the activity of key antioxidant enzymes:

Enzyme Effect of this compound
Superoxide Dismutase (SOD)Increased activity
Catalase (CAT)Increased activity
Glutathione TransferaseIncreased activity
Malondialdehyde (MDA)Decreased levels

These effects contribute to reduced oxidative damage in neuronal tissues.

Anti-inflammatory Effects

The compound also plays a role in modulating inflammatory pathways. Research has shown that this compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions:

  • Mechanism : By inhibiting these inflammatory markers, this compound helps mitigate neuroinflammation, which is pivotal in conditions like Parkinson's and Huntington's diseases.

1. Parkinson's Disease Model

A study investigated the effects of this compound in a rotenone-induced model of Parkinson's disease. The findings revealed:

  • Behavioral Improvements : Significant reductions in catalepsy and increased locomotor activity were observed in treated rodents.
  • Biochemical Analysis : this compound treatment resulted in decreased lipid peroxidation and lower levels of inflammatory cytokines compared to control groups .

2. Huntington's Disease Model

In another study focusing on Huntington's disease, this compound demonstrated:

  • Neuroprotective Efficacy : The compound improved motor function and reduced oxidative stress markers significantly.
  • Neurotransmitter Modulation : this compound positively influenced neurotransmitter levels, particularly dopamine and GABA, which are critical for maintaining neurological health .

3. Memory Impairment Models

Research on streptozotocin-induced memory impairment showed that:

  • Cognitive Restoration : Rats treated with this compound exhibited significant improvements in memory tasks (Y-maze and Morris water maze).
  • Biochemical Restoration : The treatment normalized acetylcholinesterase activity and restored levels of various oxidative stress markers .

Properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXMPIWHBIOJSH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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